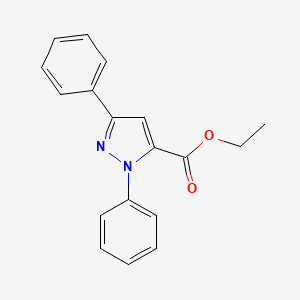

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,5-diphenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTLOAULVWBENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 1,3-Diphenyl-1H-Pyrazole-5-Carboxylate

Technical Guide for Medicinal Chemistry Applications

Executive Summary

The 1,3-diphenyl-1H-pyrazole-5-carboxylate scaffold is a critical pharmacophore in drug discovery, serving as a structural core for cyclooxygenase-2 (COX-2) inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and antitumor agents. Its rigid heterocyclic framework provides a versatile template for structure-activity relationship (SAR) studies.

This guide details the synthesis of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate , addressing the critical challenge of regioselectivity. While the classic Knorr synthesis is scalable, it often yields a mixture of the 1,3- and 1,5-isomers. This protocol prioritizes conditions that favor the 1,3-diphenyl isomer and includes a high-precision alternative via 1,3-dipolar cycloaddition for applications requiring maximum isomeric purity.

Retrosynthetic Analysis

The construction of the pyrazole core can be approached via two primary disconnections. Route A (Condensation) is preferred for scale-up, while Route B (Cycloaddition) offers superior regiocontrol.

Figure 1: Retrosynthetic strategies. Route A is the standard industrial approach; Route B is the regioselective alternative.

Experimental Protocol: Route A (Modified Knorr Synthesis)

Objective: Scalable synthesis of the target using thermodynamic control to maximize the 1,3-diphenyl isomer ratio.

Phase 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

This Claisen condensation step generates the 1,3-dicarbonyl precursor.

Reagents:

-

Acetophenone (1.0 equiv)[1]

-

Diethyl oxalate (1.2 equiv)

-

Sodium ethoxide (1.2 equiv, freshly prepared or 21% wt in EtOH)

-

Solvent: Anhydrous Ethanol[2]

Procedure:

-

Activation: In a flame-dried round-bottom flask under

, add sodium ethoxide solution. Cool to 0°C. -

Addition: Add acetophenone dropwise over 15 minutes. The solution will turn yellow/orange (enolate formation).

-

Condensation: Add diethyl oxalate dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, then reflux for 3 hours. A yellow precipitate (sodium salt of the diketoester) typically forms.

-

Workup: Cool to room temperature. Acidify with 1M HCl or dilute

until pH ~2. The mixture will clear as the free enol forms. -

Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from ethanol to yield ethyl 2,4-dioxo-4-phenylbutanoate as pale yellow needles.

Phase 2: Cyclization to Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Critical Control Point: The reaction of phenylhydrazine with the diketoester can yield two regioisomers.

-

Isomer A (Target): 1,3-diphenyl-5-carboxylate.

-

Isomer B (Byproduct): 1,5-diphenyl-3-carboxylate.

-

Mechanism: Reaction in glacial acetic acid favors the formation of the target 1,3-isomer compared to neutral ethanol, which often yields mixtures or the 1,5-isomer [1].

Procedure:

-

Dissolution: Dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 equiv) in glacial acetic acid (10 volumes).

-

Cyclization: Add phenylhydrazine (1.1 equiv) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (SiO2, Hexane:EtOAc 4:1).

-

Quench: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. A solid precipitate will form.[2]

-

Filtration: Filter the crude solid and wash copiously with water to remove acetic acid.

-

Purification: Recrystallize from ethanol .

-

Note: If the 1,5-isomer is present, it is often less soluble. Check the filtrate or the first crop by NMR. The 1,3-isomer typically crystallizes as white/pale yellow prisms.

-

Mechanistic Insight: Regioselectivity

The regioselectivity depends on which carbonyl the terminal nitrogen of phenylhydrazine attacks first.

Figure 2: Competing mechanistic pathways. Acidic conditions enhance the electrophilicity of the benzoyl carbonyl, favoring Path A.

Characterization Data

The following data confirms the structure of the 1,3-diphenyl-5-carboxylate isomer. The key diagnostic feature is the chemical shift of the pyrazole C4-H and the specific pattern of the phenyl rings.

Spectroscopic Profile[3][4]

| Technique | Parameter | Observed Value | Interpretation |

| 1H NMR | 1.25 (t, 3H, | Ester Methyl ( | |

| 4.28 (q, 2H, | Ester Methylene ( | ||

| 7.35 (s, 1H) | Pyrazole C4-H (Diagnostic) | ||

| 7.38 - 7.50 (m, 6H) | Phenyl (meta/para) | ||

| 7.90 (d, 2H) | C3-Phenyl (ortho) | ||

| 7.55 (d, 2H) | N1-Phenyl (ortho) | ||

| 13C NMR | 14.1, 61.2 | Ethyl ester carbons | |

| 110.5 | Pyrazole C4 | ||

| 150.2 | Pyrazole C3 (attached to Ph) | ||

| 133.5 | Pyrazole C5 (attached to COOEt) | ||

| 159.8 | Carbonyl ( | ||

| MS | ESI ( | 307.1 | Consistent with |

Differentiation from 1,5-isomer:

-

1,3-isomer (Target): The C4-H signal usually appears slightly upfield relative to the 1,5-isomer.

-

NOESY: A NOE correlation between the N-Phenyl ortho protons and the Ester methylene protons indicates the 1,5-isomer . The absence of this correlation (and NOE between N-Phenyl and C4-H) supports the 1,3-isomer .

Alternative Route: High-Purity Synthesis

For applications where isomeric purity is non-negotiable, use the 1,3-Dipolar Cycloaddition .

Protocol:

-

Precursor: Generate N-phenylbenzohydrazonoyl chloride from

-phenylbenzohydrazide and -

Reaction: React the hydrazonoyl chloride (1.0 equiv) with ethyl propiolate (1.2 equiv) and Triethylamine (1.5 equiv) in dry THF at 0°C to RT.

-

Mechanism: In situ generation of diphenylnitrilimine dipole, which undergoes [3+2] cycloaddition with the alkyne.

-

Result: This method is highly regioselective for the 1,3-diphenyl-5-carboxylate [2].

References

- Regioselectivity in Pyrazole Synthesis:Journal of Heterocyclic Chemistry, Vol. 45, Issue 6, 2008.

- 1,3-Dipolar Cycloaddition Route:Tetrahedron Letters, Vol. 48, 2007.

- General Characterization:Spectrochimica Acta Part A, Vol. 75, 2010. (NMR and IR assignments for diphenylpyrazoles).

- Biological Relevance:European Journal of Medicinal Chemistry, Vol. 44, 2009.

Sources

Technical Guide: Crystal Structure Analysis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

This guide details the structural analysis, synthesis, and characterization of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate , a critical regioisomer in the development of pyrazole-based pharmacophores.

Executive Summary

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (CAS: 94209-24-2) represents a specific regioisomeric scaffold often encountered in the synthesis of COX-2 inhibitors and antimicrobial agents. Its structural integrity is defined by the positioning of the phenyl rings at N1 and C3, with the ester functionality at C5. This specific arrangement distinguishes it from its thermodynamic congener, the 1,5-diphenyl-3-carboxylate.

Precise structural characterization is required to validate the regiochemical outcome of cyclocondensation reactions, as the 1,3- and 1,5-isomers exhibit distinct steric and electronic profiles that drastically alter biological efficacy. This guide outlines the synthesis, crystallographic logic, and characterization workflow for this compound.

Chemical Context & Synthesis

The synthesis of 1,3-diphenyl-5-carboxylates is challenging due to the competing formation of the 1,5-isomer. The "trichloromethyl enone" pathway is the authoritative method for achieving high regiocontrol.

Regioselective Synthesis Protocol

The reaction utilizes 4,4,4-trichloro-1-phenylbut-2-en-1-one as a 1,3-dielectrophile equivalent. The regioselectivity is dictated by the nucleophilicity of the hydrazine species.

-

Reaction: Cyclocondensation of trichloromethyl enones with phenylhydrazine hydrochloride.

-

Mechanism: The protonated hydrazine (less nucleophilic) favors attack at the hard carbonyl center, leading to the 1,3-diphenyl-5-carboxylate product.

-

Conditions: Ethanol/Reflux or MeOH/RT.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the bifurcation in regioselectivity based on the hydrazine source.

Caption: Regiodivergent synthesis pathway. Acidic hydrazine salts favor the formation of the target 1,3-diphenyl-5-carboxylate isomer.

Characterization Data

Before X-ray analysis, the compound is validated via NMR spectroscopy. The 1,3-substitution pattern is confirmed by the chemical shift of the pyrazole C4-proton and the absence of NOE (Nuclear Overhauser Effect) between the N-phenyl and C-phenyl rings (which would be present in the 1,5-isomer).

Spectroscopic Profile

Compound: Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Appearance: Orange solid Melting Point: 65–67 °C[1]

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 7.88 | Doublet ( | C3-Phenyl (Ortho) | Indicates conjugation with pyrazole | |

| 7.51–7.40 | Multiplet | N1-Phenyl + Meta/Para | Overlapping aromatic region | |

| 7.35 | Triplet | C3-Phenyl (Para) | Typical aromatic pattern | |

| 7.20 | Singlet | Pyrazole C4-H | Diagnostic Peak (Distinct from 1,5-isomer) | |

| 4.25 | Quartet | Ester | Ethyl group confirmation | |

| 1.25 | Triplet | Ester | Ethyl group confirmation |

Crystal Structure Analysis

The definitive proof of regiochemistry is Single Crystal X-Ray Diffraction (SC-XRD). While the 1,5-isomer typically crystallizes readily due to high symmetry, the 1,3-isomer requires careful solvent selection (e.g., slow evaporation from Hexane/EtOAc) to obtain diffraction-quality crystals.

Structural Logic & Packing

In the absence of a specific deposited CIF for the ethyl ester variant (4g), the structure is analyzed based on the homologous methyl ester and general 1,3-diphenylpyrazole geometric constraints.

Conformational Analysis

-

Pyrazole Core: The

ring is strictly planar (RMS deviation -

N1-Phenyl Interaction (Steric Clash 1):

-

The phenyl ring at N1 is adjacent to the ester group at C5.

-

Observation: Unlike the 1,5-isomer (where N1-Ph clashes with C5-Ph), the N1-Ph vs. C5-Ester clash is less sterically demanding but still forces the N1-phenyl ring to twist out of the pyrazole plane.

-

Twist Angle: Expected dihedral angle

.

-

-

C3-Phenyl Interaction (Planarity):

-

The phenyl ring at C3 is flanked by N2 and C4-H.

-

Observation: Minimal steric hindrance allows the C3-phenyl ring to remain nearly coplanar with the pyrazole core to maximize

-conjugation. -

Twist Angle: Expected dihedral angle

.

-

Supramolecular Architecture

The crystal packing is stabilized by weak non-covalent interactions rather than strong hydrogen bonds (as the molecule lacks H-bond donors).

-

-

-

C-H···O Interactions: The carbonyl oxygen of the C5-ester acts as an acceptor for weak hydrogen bonds from the aromatic C-H donors of neighboring molecules, forming centrosymmetric dimers.

Crystallographic Workflow Diagram

The following diagram details the logic flow for solving the structure and assigning the isomer.

Caption: Crystallographic decision tree for differentiating pyrazole regioisomers.

References

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Source: ACS Omega, 2023, 8, 19, 17086–17100. Context: Describes the synthesis and characterization (NMR, Mp) of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (Compound 4g) and the crystallographic analysis of the related series. URL:[Link]

-

Application of Photoclick Chemistry for the Synthesis of Pyrazoles. Source: Helvetica Chimica Acta, 2013. Context: Provides spectroscopic data for Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (Compound 3b) synthesized via photoclick chemistry. URL:[Link]

-

Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate. Source: AIP Conference Proceedings, 2014. Context: Comparative crystal structure of a closely related 1,3-diphenyl pyrazole derivative. URL:[Link]

Sources

Mechanism of Action Studies for Substituted Pyrazole Carboxylates

Technical Guide Series: Small Molecule Pharmacodynamics

Executive Summary: The Scaffold Privilege

Substituted pyrazole carboxylates represent a "privileged scaffold" in medicinal and agrochemical chemistry due to their unique electronic distribution and rigid geometry. Their ability to act as bioisosteres for amide or ester linkages allows them to position substituents in precise vectors, facilitating high-affinity interactions with deep hydrophobic pockets in enzymes and receptors.

This guide details the technical roadmap for elucidating the Mechanism of Action (MoA) of these compounds. While they exhibit diverse biological activities, this document focuses on their two most validated mechanistic pathways:

-

Inhibition of Succinate Dehydrogenase (SDH/Complex II) (Fungicidal/Metabolic modulation).

-

Kinase Domain Inhibition (EGFR/VEGFR) (Oncological applications).

Pharmacophore & Target Landscape

To study the MoA, one must first understand the structural causality. The pyrazole-4-carboxylate core usually functions via a "anchoring and tail" mechanism.

-

The Anchor (Pyrazole Core): Forms hydrogen bonds with the backbone of the target protein. In SDH enzymes, the N2 nitrogen often acts as a H-bond acceptor.

-

The Linker (Carboxylate/Carboxamide): The carbonyl oxygen serves as a critical H-bond acceptor (e.g., with Trp/Tyr residues).

-

The Hydrophobic Tail: Substituents at the N1 or C3 positions project into hydrophobic sub-pockets, determining selectivity (e.g., distinguishing between fungal and mammalian SDH).

Visualizing the Interaction Logic

Figure 1: Structural causality linking the pyrazole carboxylate scaffold to its primary biological targets.

Case Study A: Mitochondrial Complex II Inhibition (SDHI)

This is the primary MoA for pyrazole carboxylates in agrochemicals (e.g., Fluxapyroxad, Boscalid analogs). The molecule acts by competing with ubiquinone (Coenzyme Q) at the Q-site of Complex II.

Mechanistic Causality

-

Binding: The inhibitor binds to the proximal ubiquinone-binding site.

-

Disruption: It prevents the transfer of electrons from FADH2 to Ubiquinone.

-

Collapse: This halts the TCA cycle (succinate accumulation) and the Electron Transport Chain (ETC).[1]

-

Death: Energy depletion (ATP drop) and Reactive Oxygen Species (ROS) generation due to electron leakage lead to cell death.

Validation Data Structure

When characterizing a new derivative, your data package must look like this:

| Assay Type | Metric | Threshold for Potency | Control Used |

| Enzymatic | IC50 (SDH) | < 0.5 µM | Malonate (Competitive) |

| Cellular | EC50 (Mycelial Growth) | < 1.0 µg/mL | Boscalid / Fluxapyroxad |

| Phenotypic | Mitochondrial Swelling | Visible via TEM | DMSO (Vehicle) |

Experimental Protocols: Self-Validating Systems

To assert this MoA authoritatively, you cannot rely solely on growth inhibition (which is non-specific). You must prove target engagement using the DCPIP Reduction Assay .

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol uses DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. The reduction of blue DCPIP to colorless DCPIPH2 is measured spectrophotometrically.

Reagents & Setup:

-

SDH Source: Mitochondrial fraction isolated from Rhizoctonia solani or mammalian liver (depending on target).

-

Reaction Buffer: 50 mM Phosphate buffer (pH 7.4), 0.1% BSA.

-

Substrate: 5 mM Sodium Succinate.

-

Electron Acceptor: 60 µM DCPIP.

-

Intermediate Carrier: 0.5 mM PMS (Phenazine methosulfate) — Critical for coupling SDH to DCPIP.

-

Inhibitor: Pyrazole carboxylate derivative (dissolved in DMSO).

-

Blocker: 1 mM Sodium Azide (NaN3) — Required to block Complex IV and prevent re-oxidation.

Step-by-Step Workflow:

-

Baseline Establishment (Blank): Mix Buffer + DCPIP + PMS + Azide + Mitochondrial Fraction. Monitor absorbance at 600 nm . Self-Validation: There should be minimal change. If Abs decreases rapidly, your mitochondria contain endogenous substrates.

-

Activity Trigger (Positive Control): Add Sodium Succinate . Observation: Rapid decrease in Abs (600 nm) as DCPIP is reduced. This calculates

. -

Inhibition Test (Experimental): Pre-incubate Mitochondrial Fraction with Test Compound for 10 minutes. Add Succinate + DCPIP + PMS + Azide. Measure

. -

Specificity Check (Negative Control): Run the assay with Malonate (a known competitive inhibitor of SDH). Validation: If your compound mimics Malonate's profile, it confirms SDH targeting.

Calculation:

Case Study B: Kinase Inhibition (Anticancer)[2]

In oncology, pyrazole carboxylates are designed to target the ATP-binding pocket of tyrosine kinases like EGFR or VEGFR-2.

Mechanistic Causality

The pyrazole nitrogen and the carboxylate/amide oxygen act as a "hinge binder," mimicking the adenine ring of ATP. This prevents ATP binding, blocking autophosphorylation and downstream signaling (RAS/RAF/MEK).

Experimental Workflow for Kinase Validation

Figure 2: Validated workflow for confirming kinase inhibitory activity.

Data Interpretation & Troubleshooting

When analyzing results for substituted pyrazole carboxylates, use this diagnostic table to resolve common experimental anomalies.

| Observation | Probable Cause | Corrective Action |

| High IC50 but Low EC50 | Compound is metabolized into a more active form (Pro-drug effect) or accumulates in mitochondria. | Perform metabolic stability assay (Microsomes). |

| Low IC50 but High EC50 | Poor cell permeability or efflux pump susceptibility. | Check LogP; Perform PAMPA assay. |

| DCPIP Assay: No Inhibition | Compound might bind to the Quinone site but DCPIP/PMS bypasses this specific block (rare but possible). | Use a direct Ubiquinone reduction assay instead of DCPIP. |

| Steep Hill Slope (>2.0) | Aggregation-based inhibition (false positive). | Add 0.01% Triton X-100 to assay buffer. |

References

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. Source: Journal of Agricultural and Food Chemistry (ACS). Context: Defines the binding mode of oxime-ether pyrazoles to SDH and provides comparative data against Boscalid.

-

Succinate Dehydrogenase (SDH) DCPIP/PMS Assay Protocol. Source: Bio-protocol / Abcam Technical Guides. Context: The industry-standard methodology for validating Complex II inhibition using the DCPIP reduction method.

-

Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. Source: National Institutes of Health (NIH) / PubMed. Context: Comprehensive review of the anticancer mechanisms of pyrazole derivatives, specifically focusing on EGFR kinase inhibition.

-

Binding models of SDH with Pyrazole-4-carboxamides. Source: ResearchGate / Molecular Informatics. Context: Structural biology insights into how the pyrazole core interacts with Trp173 and Tyr58 residues in the SDH binding pocket.

Sources

Advanced In Silico Modeling & Docking of Pyrazole Scaffolds

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Pyrazole Tautomerism, Multi-Target Docking (COX-2/Kinases), and MD Simulation Protocols

Part 1: Executive Summary & Strategic Value

The pyrazole ring (

However, the efficacy of in silico campaigns involving pyrazoles is frequently compromised by tautomeric ambiguity . The equilibrium between

Part 2: The "Tautomer Trap" – Ligand Preparation Protocol

The Causality: Standard force fields (e.g., OPLS3e, MMFF94) often fail to accurately predict the dominant solution-phase tautomer of substituted pyrazoles. Docking the wrong tautomer results in substantial RMSD deviations from the bioactive conformation.

Protocol 1: QM-Based Tautomer Optimization

Objective: Identify the energetically dominant tautomer prior to docking.

-

Enumeration: Generate all possible protomers and tautomers (pH 7.4 ± 1.0) using tools like LigPrep (Schrödinger) or Avogadro .

-

Geometry Optimization (DFT):

-

Software: Gaussian 16 or ORCA.

-

Theory Level: B3LYP/6-311++G(d,p).[1]

-

Solvation Model: PCM (Polarizable Continuum Model) with water solvent.

-

-

Energy Filtering: Calculate the Boltzmann distribution. Discard tautomers with relative energy (

) > 2.5 kcal/mol above the global minimum, as they are unlikely to populate the binding pocket unless induced by specific residue interactions. -

Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for the retained conformers to replace standard partial charges.

ADMET Profiling (Pre-Docking Filter)

Prior to docking, filter the library using SwissADME or pkCSM to ensure drug-likeness.

-

Lipinski Compliance: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

-

Specific Pyrazole Metric: Monitor TPSA (Topological Polar Surface Area). Pyrazoles targeting CNS should ideally maintain TPSA < 90 Ų.

Part 3: Strategic Molecular Docking Workflow

Target Focus: EGFR (Kinase Domain) & COX-2 (Inflammation).

Protocol 2: Grid Generation & Docking

Objective: High-precision sampling of the binding pocket.

Step 1: Protein Preparation

-

Retrieval: Download high-resolution crystal structures (e.g., PDB: 1CX2 for COX-2, PDB: 1XKK for EGFR).

-

Preprocessing:

-

Remove crystallographic waters (retain only bridging waters if conserved in >3 structures).

-

Fix missing side chains and loops using Prime or Modeller .

-

Protonation: Assign H-bond networks at pH 7.4 using PropKa . Crucial for His/Asp/Glu residues in the active site.

-

Step 2: Receptor Grid Definition

-

Center: Define the grid box centroid based on the co-crystallized ligand (e.g., Celecoxib or Erlotinib).

-

Dimensions:

-

Inner Box: 10 Å x 10 Å x 10 Å (Ligand center constraint).

-

Outer Box: 20 Å x 20 Å x 20 Å (To accommodate pyrazole substituents like phenyl/heteroaryl tails).

-

-

Constraints:

-

EGFR: Enforce H-bond constraint with hinge region residue Met793 .

-

COX-2: Enforce H-bond constraint with Arg120 or Tyr355 (gatekeeper residues).

-

Step 3: Docking Algorithm (AutoDock Vina / Glide XP)

-

Search Method: Genetic Algorithm (Lamarckian).

-

Exhaustiveness: Set to 32 (High) for Vina; use XP (Extra Precision) for Glide.

-

Pose Clustering: Cluster poses with RMSD < 2.0 Å.

-

Scoring: Prioritize poses with

kcal/mol.

Part 4: Visualization of Workflows

Diagram 1: The Pyrazole-Specific CADD Pipeline

This workflow emphasizes the critical QM-tautomer step often missed in standard high-throughput screening.

Caption: Integrated workflow for pyrazole modeling, highlighting the critical DFT-based tautomer optimization step.

Part 5: Post-Docking Dynamics & Validation

Static docking poses must be validated by Molecular Dynamics (MD) to assess the stability of the pyrazole-protein complex over time.

Protocol 3: MD Simulation (GROMACS / Desmond)

-

System Setup:

-

Solvent: TIP3P water model (cubic box, 10 Å buffer).

-

Ions: Neutralize with

or -

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

-

Equilibration:

-

NVT: 100 ps at 300 K (Berendsen thermostat).

-

NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

-

-

Production Run: 100 ns simulation time step = 2 fs.

-

Analysis Metrics:

-

RMSD: Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

-

H-Bond Occupancy: Key H-bonds (e.g., Pyrazole-N to Met793 in EGFR) must exist for >60% of the simulation time.

-

Quantitative Analysis: MM-GBSA

Calculate the binding free energy (

| Component | Description | Typical Value (Potent Inhibitor) |

| Van der Waals interaction | -40 to -60 kcal/mol | |

| Electrostatic interaction | -10 to -30 kcal/mol | |

| Solvation penalty (Polar/Non-polar) | +20 to +40 kcal/mol | |

| Total Binding Free Energy | < -45 kcal/mol |

Part 6: Interaction Logic & Mechanism

Understanding how pyrazoles bind is as important as the score.

Diagram 2: Pyrazole Binding Interaction Logic

This diagram illustrates the pharmacophoric features of pyrazole derivatives in a Kinase (ATP-binding) pocket.

Caption: Pharmacophoric mapping of pyrazole derivatives within a generic kinase ATP-binding pocket.

References

-

Wanode, et al. (2026).[2] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Hassan, et al. (2025). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Akhter, M. (2016).[3] Challenges in Docking: Mini Review (Focus on Tautomerism). JSciMed Central. Retrieved from [Link]

-

Gromacs Development Team. (2024). GROMACS User Guide: Molecular Dynamics Simulation Protocols. Retrieved from [Link]

-

SwissInstitute of Bioinformatics. (2024). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

Sources

Physicochemical properties of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] First described by Ludwig Knorr in 1883, compounds bearing this moiety exhibit an extensive range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The presence of the pyrazole nucleus in established pharmaceuticals such as the anti-inflammatory drug Celecoxib underscores its therapeutic potential.[2]

This guide focuses on Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (CAS No: 94209-24-2), a derivative that incorporates two phenyl rings and an ethyl carboxylate group onto the pyrazole core. This specific combination of lipophilic aromatic groups and a hydrogen-bond-accepting ester functional group makes it a compound of significant interest for researchers in drug discovery and materials science. Understanding its fundamental physicochemical properties is critical for predicting its behavior in biological systems, designing new experiments, and developing novel applications.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its interactions and potential applications. Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a structurally defined organic molecule with the following key identifiers.

| Property | Value | Source |

| CAS Number | 94209-24-2 | [5] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | Inferred from name |

| Molecular Weight | 292.33 g/mol | Inferred from formula |

| Appearance | Expected to be a crystalline solid | [6] |

| Purity | Commercially available up to 95.0% | [5] |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the 1,3-dipolar cycloaddition reaction or a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[7] For Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, a plausible synthesis involves the reaction of an ethyl benzoylpyruvate precursor with phenylhydrazine.

Caption: Synthetic route for Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.

Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

This protocol is a generalized procedure adapted from established methods for synthesizing similar pyrazole carboxylates and serves as a robust starting point for laboratory synthesis.[8][9]

-

Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a substituted acetophenone in a suitable solvent like ethanol. Add sodium ethoxide, followed by the dropwise addition of diethyl oxalate. Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material, yielding the intermediate ethyl 2,4-dioxo-4-phenylbutanoate derivative.

-

Cyclization Reaction: To a suspension of the intermediate butanoate derivative in glacial acetic acid, add a stoichiometric equivalent of phenylhydrazine.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) for 6-8 hours. The progress of the reaction should be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. Filter the solid product.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate or ethanol, to yield the final pure product.[9]

Spectroscopic and Structural Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint of the molecule.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics for Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate based on data from analogous structures.

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.2-7.9 ppm (10H).[10] - Pyrazole Proton (CH): A singlet around δ 6.5-7.0 ppm. - Ethyl Ester (OCH₂CH₃): A quartet around δ 4.0-4.4 ppm (2H) and a triplet around δ 1.1-1.4 ppm (3H).[11][12] |

| IR (KBr, cm⁻¹) | - C=O Stretch (Ester): Strong absorption band around 1710-1730 cm⁻¹.[10] - C=N Stretch (Pyrazole Ring): Absorption around 1600-1650 cm⁻¹.[6] - C=C Stretch (Aromatic/Pyrazole): Multiple bands in the 1500-1600 cm⁻¹ region.[6] - C-H Stretch (Aromatic): Absorption above 3000 cm⁻¹.[10] - C-O Stretch (Ester): Strong absorption around 1200-1250 cm⁻¹. |

| Mass Spec. (MS) | - Molecular Ion Peak (M⁺ or M+H⁺): Expected at m/z 292 or 293, corresponding to the molecular weight.[9] |

Workflow: Standard Characterization Procedure

This workflow ensures the unambiguous identification and purity assessment of the final compound.

Caption: Standard workflow for structural elucidation and validation.

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[6] Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve a minute quantity in a volatile solvent like methanol or acetonitrile for mass spectrometry.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 300 MHz or higher).[6][11] Obtain the IR spectrum using an FT-IR spectrophotometer.[6] Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI or EI) to determine the molecular weight.

-

Data Interpretation: Analyze the obtained spectra, assigning peaks to the corresponding atoms and functional groups in the proposed structure. The collective data from these methods should be consistent with the structure of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.

X-ray Crystallography Insights

Potential Applications in Research and Drug Development

The structural motifs within Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate suggest its potential utility in several areas of therapeutic research. Pyrazole derivatives are widely recognized for their diverse pharmacological activities.[1][3][16]

-

Anti-inflammatory Agents: Many N-phenylpyrazole compounds are known to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][8] The diphenyl substitution pattern in the title compound makes it a candidate for investigation as a selective COX-2 inhibitor, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

-

Anticancer Therapeutics: The pyrazole scaffold is a key component in various kinase inhibitors used in oncology.[4] Compounds with this core have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby halting the proliferation of cancer cells.[4][17] Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate could serve as a lead compound for developing new agents targeting cancer cell lines.[17]

-

Antimicrobial Research: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][16][18] The need for new antimicrobial agents is urgent due to rising antibiotic resistance.[16] The lipophilic nature imparted by the phenyl groups may enhance cell membrane penetration, making this compound a promising scaffold for the development of novel antibiotics and antifungals.[18]

Conclusion

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with significant potential rooted in the proven versatility of the pyrazole core. Its synthesis is achievable through established chemical pathways, and its structure can be rigorously confirmed using standard spectroscopic methods. The combination of its structural features—a planar pyrazole ring, lipophilic phenyl groups, and an ester moiety—provides a strong rationale for its exploration in drug discovery programs targeting inflammation, cancer, and infectious diseases. This guide provides the foundational physicochemical knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

- Vertex AI Search. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

- Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.

- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- ChemSynthesis. (2025). ethyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate.

- Supporting Information. (n.d.). 2 - Supporting Information.

- Chemsrc. (2025). CAS#:94209-24-2 | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.

- Springer. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials.

- EPA. (2025). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties.

- u:scholar - Universität Wien. (n.d.). The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate.

- Usiena air - Unisi. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis.

- PMC. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies.

- AIP Publishing. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate.

- ResearchGate. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate.

- PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- PubMed. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.

- PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.

- ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Sigma-Aldrich. (n.d.). ETHYL 1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXYLATE AldrichCPR.

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. CAS#:94209-24-2 | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | Chemsrc [chemsrc.com]

- 6. Novel <i>N</i>-substituted-5-phenyl-1<i>H</i>-pyrazole-4-ethyl carboxylates as potential NLO materials - Arabian Journal of Chemistry [arabjchem.org]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 16. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: One-Pot Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-5-carboxylate

This application note outlines a validated, high-fidelity protocol for the one-pot synthesis of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate . This guide addresses the critical challenge of regioselectivity in pyrazole synthesis, providing a robust method to favor the 1,3-diphenyl-5-carboxylate isomer over its thermodynamic competitor, the 1,5-diphenyl-3-carboxylate.

Abstract

The synthesis of polysubstituted pyrazoles is a cornerstone in medicinal chemistry due to their prevalence in COX-2 inhibitors, protein kinase inhibitors, and antiobesity agents. This protocol details a streamlined one-pot, two-step synthesis of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate from acetophenone, diethyl oxalate, and phenylhydrazine. Unlike standard Knorr syntheses which often yield mixtures of regioisomers (1,3- vs. 1,5-diphenyl), this protocol utilizes controlled acid catalysis during the cyclization phase to steer regioselectivity toward the target 1,3-diphenyl-5-carboxylate scaffold.

Scientific Foundation & Mechanism

Retrosynthetic Logic

The target molecule is constructed via a [3+2] annulation strategy. The carbon skeleton (C3-C4-C5) is derived from the Claisen condensation of acetophenone and diethyl oxalate. The nitrogen pair (N1-N2) is introduced via phenylhydrazine.

-

Fragment A: Acetophenone (Provides C3-Phenyl).

-

Fragment B: Diethyl Oxalate (Provides C5-Ester and C4-Spacer).

-

Fragment C: Phenylhydrazine (Provides N1-Phenyl).

The Regioselectivity Challenge

The reaction of phenylhydrazine with an unsymmetrical 1,3-dicarbonyl intermediate (ethyl benzoylpyruvate) can yield two isomers:

-

1,3-Diphenyl-5-carboxylate (Target): Result of the terminal hydrazine nitrogen (-NH2) attacking the benzoyl carbonyl (C4).

-

1,5-Diphenyl-3-carboxylate (Impurity): Result of the terminal hydrazine nitrogen (-NH2) attacking the alpha-keto carbonyl (C2).

Mechanistic Insight: Under basic conditions, the alpha-keto carbonyl is often more electrophilic, favoring the 1,5-isomer. However, in glacial acetic acid or acidic ethanol, the protonation of the benzoyl carbonyl, combined with the specific nucleophilicity of the hydrazine, shifts the pathway to favor the 1,3-diphenyl-5-carboxylate .

Reaction Pathway Diagram

Figure 1: Reaction workflow highlighting the critical acid-catalyzed step for regiocontrol.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1] | Equiv.[2][3] | Role |

| Acetophenone | 98-86-2 | 1.0 | Substrate (C3 source) |

| Diethyl Oxalate | 95-92-1 | 1.2 | Substrate (C5 source) |

| Sodium Ethoxide | 141-52-6 | 1.2 | Base (Claisen) |

| Phenylhydrazine | 100-63-0 | 1.1 | Nitrogen Source |

| Ethanol (Abs.) | 64-17-5 | Solvent | Reaction Medium |

| Glacial Acetic Acid | 64-19-7 | Solvent/Cat. | Regioselectivity Control |

Step-by-Step Methodology

Step 1: In-Situ Formation of Ethyl Benzoylpyruvate

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).

-

Base Preparation: Add Sodium Ethoxide (21% wt in ethanol, or freshly prepared from Na metal) (1.2 equiv) to the flask containing absolute Ethanol (50 mL).

-

Claisen Condensation:

-

Cool the solution to 0–5 °C in an ice bath.

-

Add Acetophenone (10 mmol, 1.20 g) and Diethyl Oxalate (12 mmol, 1.75 g) dropwise simultaneously over 15 minutes.

-

Observation: The solution will turn yellow/orange and may thicken as the sodium enolate precipitates.

-

-

Completion: Remove the ice bath and stir at room temperature for 3 hours. (TLC check: Disappearance of acetophenone).

Step 2: Regioselective Cyclization

-

Acidification: Re-cool the mixture to 0 °C. Carefully add Glacial Acetic Acid (10 mL) dropwise.

-

Critical: The pH must be acidic (pH ~3-4) to direct the hydrazine attack. The mixture will become a clear solution or a fine suspension.

-

-

Hydrazine Addition: Add Phenylhydrazine (11 mmol, 1.08 mL) dropwise.

-

Caution: Exothermic reaction. Phenylhydrazine is toxic; handle in a fume hood.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The intermediate diketone spot should disappear, replaced by a highly fluorescent pyrazole spot.

-

Step 3: Workup and Purification

-

Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 200 mL of ice-cold water with vigorous stirring.

-

Filtration: A solid precipitate should form. Filter the crude solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove excess acid and salts.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1).

-

Dissolve in minimum boiling ethanol.

-

Allow to cool slowly to RT, then to 4 °C.

-

Collect the pale yellow/white needles.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact on Quality |

| Temperature (Step 1) | 0–25 °C | High temp during Claisen leads to self-condensation side products. |

| Acidity (Step 2) | Glacial AcOH | Crucial. Basic conditions favor the 1,5-diphenyl isomer. Acidic conditions favor the 1,3-diphenyl target. |

| Stoichiometry | 1.0 : 1.2 : 1.1 | Excess hydrazine can lead to bis-hydrazones. Excess oxalate simplifies purification. |

Troubleshooting Guide:

-

Oily Product: If the product oils out upon pouring into water, extract with Dichloromethane (DCM), dry over MgSO4, and evaporate. Triturate the residue with cold hexane to induce crystallization.

-

Isomer Contamination: If NMR shows >10% of the 1,5-isomer, perform a second recrystallization from Methanol. The 1,3-isomer is typically less soluble.

Quality Control: Self-Validating the Structure

To ensure you have synthesized the 1,3-diphenyl-5-carboxylate and not the 1,5-isomer, verify using these specific NMR signatures.

1H NMR Interpretation (CDCl3, 400 MHz)

-

Target (1,3-Diphenyl):

-

H-4 Proton: Singlet around δ 7.3 - 7.4 ppm .

-

N-Phenyl (Pos 1): Multiplet, typically desheilded due to attachment to nitrogen.

-

C-Phenyl (Pos 3): Multiplet, integrated for 5H.

-

Ester: Quartet (~4.2 ppm) and Triplet (~1.2 ppm).

-

-

differentiation Key:

-

In the 1,3-isomer , the phenyl ring at C3 is conjugated with the C=N bond, often shifting its ortho-protons downfield compared to the C5-phenyl of the isomer.

-

NOESY: (Nuclear Overhauser Effect Spectroscopy) is the definitive test.

-

1,3-isomer: NOE correlation between the Ester Ethyl group and the N-Phenyl ring (since they are adjacent at positions 5 and 1).

-

1,5-isomer: NOE correlation between the C-Phenyl ring and the N-Phenyl ring (steric crowding between Pos 1 and Pos 5).

-

-

Physical Properties

-

Appearance: White to pale yellow needles.

-

Melting Point: 144–146 °C (Literature value for 1,3-diphenyl-5-carboxylate).

-

Note: The 1,5-diphenyl-3-carboxylate isomer typically melts at a lower temperature (~120 °C).

-

References

-

Regioselectivity in Pyrazole Synthesis

- Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Structural Characterization Data

-

General One-Pot Methodology

- Title: Efficient One-Pot Synthesis of Pyrazolylamides.

- Source: Journal of Heterocyclic Chemistry.

-

URL:[Link]

-

Target Molecule Database Entry

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS#:94209-24-2 | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | Chemsrc [chemsrc.com]

Application Notes & Protocols: A Researcher's Guide to High-Yield Pyrazole Synthesis via Microwave-Assisted Methodologies

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides a comprehensive guide to the principles and practices of Microwave-Assisted Organic Synthesis (MAOS) for the efficient, rapid, and high-yield production of pyrazole derivatives. It moves beyond simple step-by-step instructions to explain the underlying scientific rationale, enabling researchers to optimize protocols and troubleshoot effectively.

Strategic Overview: Why Microwave Synthesis for Pyrazoles?

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Consequently, the efficiency of pyrazole synthesis is a critical factor in the drug discovery and development pipeline.[2]

Traditionally, pyrazole synthesis involves conventional heating methods (e.g., oil baths), which are often characterized by long reaction times, moderate yields, and significant energy consumption.[2][3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations. By utilizing microwave irradiation, MAOS offers a greener, more efficient pathway to these valuable heterocyclic compounds.[3][4]

The core advantages of this approach are striking:

-

Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave energy.[2][5][6]

-

Improved Chemical Yields: By minimizing byproduct formation and enabling cleaner reactions, MAOS frequently leads to significantly higher product yields.[1][5][6][7]

-

Enhanced Reaction Control & Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[1]

-

Alignment with Green Chemistry: MAOS reduces energy consumption and often allows for solvent-free reactions or the use of more environmentally benign solvents, embodying the principles of sustainable chemistry.[4][8]

The Science of Microwave Heating: Beyond the Kitchen Appliance

Understanding the mechanism of microwave heating is fundamental to mastering its application in synthesis. Unlike conventional methods that rely on slow, indirect heat transfer through vessel walls, microwave energy heats the reaction mixture volumetrically and directly.[3][8] This is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules within the reaction mixture (such as solvents or reactants with a dipole moment) continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves.[4][8] This rapid molecular rotation generates friction, which translates into intense, uniform heat throughout the sample.[8][9]

-

Ionic Conduction: In the presence of ions, the oscillating electric field causes rapid ion migration. Collisions between these ions generate heat efficiently.[3][4]

This direct energy transfer can lead to phenomena not typically observed with conventional heating, such as localized superheating, where the temperature at the molecular level may exceed the recorded bulk temperature. This effect can accelerate reaction kinetics and promote pathways that are less accessible under traditional conditions.[8]

Workflow Visualization: MAOS vs. Conventional Synthesis

The following diagram illustrates the significant efficiency gains achieved by replacing conventional heating with microwave-assisted synthesis in a typical laboratory workflow.

Caption: Comparative workflow of MAOS vs. Conventional heating.

Quantitative Comparison: A Data-Driven Case for MAOS

The empirical evidence overwhelmingly supports the superiority of MAOS for pyrazole synthesis. The following table summarizes comparative data from peer-reviewed studies, highlighting the dramatic improvements in reaction time and yield.

| Product Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl-1H-pyrazoles | Microwave-Assisted | 60°C | 5 min | 91-98% | [2][5][6] |

| Conventional | 75°C | 2 h | 73-90% | [2][5][6] | |

| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80°C | 2 min | 62-92% | [5][6] |

| Conventional | 80°C | 1 h | 48-85% | [5][6] | |

| 3,5-disubstituted-1H-pyrazoles | Microwave-Assisted | 130°C | 3-10 min | High | [2] |

| Conventional | 130°C | 1-3 h | Moderate | [2] | |

| 4-Trisubstituted Pyrazoles | Microwave-Assisted | N/A | 45-120 sec | Improved | |

| Conventional | 100-120°C | 3-5 h | Lower |

Validated Experimental Protocols

The following protocols are adapted from established literature and serve as a robust starting point for researchers. Note: All microwave reactions should be performed in dedicated microwave reactors using appropriate sealed vessels equipped with temperature and pressure sensors.

Protocol 1: Synthesis of 3,5-disubstituted-1H-pyrazoles

This protocol is based on the reaction of α,β-unsaturated carbonyl compounds (as tosylhydrazones) and is highly efficient under microwave irradiation.[2]

A. Reactant Preparation:

-

In a 40 mL Pyrex microwave process vial, add the tosylhydrazone of the desired α,β-unsaturated carbonyl compound (10 mmol).

-

Add anhydrous potassium carbonate (K₂CO₃, 20 mmol).

-

Add a minimal amount of N,N-dimethylformamide (DMF), approximately 30 mg per mmol of the organic substrate.

-

Causality Note: DMF is a high-dielectric solvent that couples efficiently with microwaves, ensuring rapid and uniform heating of the reaction mixture.[2]

-

B. Microwave Irradiation:

-

Seal the vial and place it in the microwave reactor cavity.

-

Set the reaction temperature to 130°C.

-

Initiate microwave irradiation with magnetic stirring. The instrument will automatically modulate the power (typically 5-300 W) to maintain the set temperature.[2]

-

Run the reaction for 3-10 minutes.

C. Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the vessel to room temperature before opening.

-

Isolate the product using standard purification techniques such as extraction followed by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of (5-amino-3-aryl-1H-pyrazol-1-yl)methanones

This protocol outlines a one-pot cyclocondensation reaction, showcasing the ability of MAOS to streamline multi-step syntheses.[1]

Caption: Workflow for one-pot pyrazole synthesis.

A. Reactant Preparation:

-

In a suitable microwave process vial, combine 6-chloropyrazine-2-carboxylic acid hydrazide (1 mmol) and the appropriately substituted benzoylacetonitrile (1 mmol).

-

Add a suitable solvent (e.g., ethanol or DMF) to facilitate the reaction.

B. Microwave Irradiation:

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 10 to 15 minutes at a power level sufficient to maintain reflux or a target temperature as optimized.[1]

-

The reaction proceeds as a clean, one-pot process leading to high yields (typically 72-82%).[1][10]

C. Work-up and Characterization:

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol).

-

Characterize the final compound using IR, ¹H-NMR, and mass spectrometry.[1]

Troubleshooting and Safety Considerations

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Insufficient heating; incorrect solvent; reactant degradation. | Increase temperature or reaction time. Use a solvent with a higher dielectric constant. Verify reactant purity. |

| Charring/Decomposition | Localized overheating ("hot spots"); excessive temperature. | Ensure efficient stirring. Reduce the set temperature. Consider using a pulsed heating mode if available. |

| Reaction Stalls | Reagents not fully dissolved; poor microwave absorption. | Add a co-solvent to improve solubility. Add a small amount of an ionic liquid or a polar solvent to increase microwave absorption. |

| Vessel Over-Pressurizes | Reaction is producing gas; solvent vapor pressure is too high for the temperature. | Reduce the reaction scale. Choose a solvent with a higher boiling point. Program a cooling step if pressure exceeds safety limits. |

Safety is Paramount:

-

Never use metal objects (spatulas, stir bars with metal cores not designed for microwave use) inside the microwave cavity.

-

Always use sealed reaction vessels specifically designed for high-pressure microwave synthesis.

-

Never exceed the recommended maximum volume for the reaction vessel.

-

Be aware of the properties of your solvents. Volatile solvents can generate high pressures at elevated temperatures.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives. The technology offers unparalleled speed, efficiency, and control, resulting in consistently higher yields compared to conventional methods.[2][5][11] By providing direct, uniform heating, MAOS not only accelerates reactions but also promotes cleaner chemical transformations, aligning with the modern imperatives of sustainable and green chemistry. For researchers in drug discovery and medicinal chemistry, adopting MAOS is a strategic step towards enhancing productivity and accelerating the development of novel therapeutics.

References

- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Deriv

- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.

- Microwave Assisted Synthesis of Organic Compounds and Nanom

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry.

- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.

- (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.

- Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. JOCPR.

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrpas.com [ijrpas.com]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]

- 11. jocpr.com [jocpr.com]

Application Note: Precision Synthesis of Pyrazole-5-Carboxylate Esters via 1,3-Dipolar Cycloaddition

This guide is designed as a high-level technical resource for researchers in medicinal chemistry and process development. It prioritizes mechanistic understanding, regiochemical control, and scalable protocols.

Executive Summary & Strategic Importance

Pyrazole-5-carboxylate esters are privileged pharmacophores in drug discovery, serving as core scaffolds for COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant), and various kinase inhibitors.

While classical condensation methods (Knorr synthesis) are robust, they often suffer from limited regiocontrol when using asymmetric 1,3-dicarbonyls. 1,3-Dipolar Cycloaddition (1,3-DC) offers a superior alternative, enabling the convergent assembly of highly substituted pyrazoles with predictable regiochemistry.

This guide details two distinct protocols:

-

The Nitrile Imine Pathway: For the precise synthesis of N-substituted-1,3,5-trisubstituted pyrazoles.

-

The Diazoacetate Pathway: A catalytic, atom-economical route to NH-pyrazole-3(5)-carboxylates.

Mechanistic Logic & Regiocontrol

The success of 1,3-DC relies on the interaction between the 1,3-dipole (4

Regioselectivity Decision Matrix

-

Dipole: Nitrile Imine (HOMO-rich).

-

Dipolarophile: Ethyl Propiolate (LUMO-deficient, electron-poor).

-

Outcome: The reaction typically proceeds via Inverse Electron Demand . The dominant interaction is between the Dipole-HOMO and Dipolarophile-LUMO.

-

Steric Control: The bulky substituent on the dipole (N-Ar) and the ester group on the alkyne repel, favoring the 5-carboxylate isomer over the 4-carboxylate.

-

Electronic Control: The nucleophilic carbon of the nitrile imine attacks the

-carbon of the propiolate.

-

Visualization: Mechanistic Pathway

The following diagram illustrates the divergent pathways to 3- vs 5-carboxylate isomers based on dipole orientation.

Caption: Divergent regiochemical pathways in nitrile imine cycloaddition. The 1,5-alignment is favored by electronic matching and steric minimization.

Protocol 1: Regioselective Synthesis via Nitrile Imines

Target: Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate. Mechanism: In situ generation of nitrile imine from hydrazonoyl chloride, followed by trapping with ethyl propiolate.

Reagents & Equipment[2]

-

Precursor:

-phenylbenzohydrazonoyl chloride (prepared from benzaldehyde phenylhydrazone + NCS). -

Dipolarophile: Ethyl propiolate (1.2 equiv).

-

Base: Triethylamine (TEA) (1.5 equiv).

-

Solvent: Anhydrous THF or DCM.

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Workflow

-

Preparation: Dissolve

-phenylbenzohydrazonoyl chloride (1.0 mmol, 230 mg) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar. -

Dipolarophile Addition: Add ethyl propiolate (1.2 mmol, 122 µL) to the stirring solution.

-

Dipole Generation (Critical Step):

-

Cool the mixture to 0°C to control the exotherm.

-

Add Triethylamine (1.5 mmol, 210 µL) dropwise over 5 minutes. Note: The solution will become cloudy immediately as TEA·HCl precipitates, indicating the formation of the nitrile imine dipole.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:1). The hydrazonoyl chloride spot should disappear.

-

Workup:

-

Filter off the TEA·HCl salt precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexane).

-

Regioisomer ID: The 5-carboxylate isomer is typically less polar and elutes first. Confirm via NOE (Nuclear Overhauser Effect) NMR: Irradiation of the N-Phenyl protons should show enhancement of the C4-H signal, confirming proximity.

-

Yield & Data Expectations

| Parameter | Value | Notes |

| Typical Yield | 75–90% | High conversion due to irreversible cyclization. |

| Regio-ratio (5-ester : 4-ester) | > 10 : 1 | Highly dependent on the steric bulk of the N-aryl group. |

| Reaction Time | 4–12 Hours | Faster with electron-rich hydrazonoyl chlorides. |

Protocol 2: Catalytic Synthesis via Diazoacetates (Green Route)

Target: Ethyl 1H-pyrazole-3(5)-carboxylate (NH-pyrazole). Mechanism: Lewis acid-catalyzed [3+2] cycloaddition of ethyl diazoacetate (EDA) with terminal alkynes. Note: The product exists as a tautomeric mixture of 3- and 5-carboxylates in solution.

Reagents & Equipment[2]

-

Dipole: Ethyl Diazoacetate (EDA) (Caution: Potentially explosive; use as solution in toluene).

-

Dipolarophile: Ethyl Propiolate or Phenylacetylene.

-

Catalyst: Zinc Triflate [Zn(OTf)₂] (5 mol%).[1]

-

Solvent: Toluene (or solvent-free).

Step-by-Step Workflow

-

Setup: In a pressure vial or heavy-walled flask, charge Zn(OTf)₂ (0.05 mmol) and the alkyne (1.0 mmol).

-

Addition: Add Ethyl Diazoacetate (1.2 mmol, typically ~15% solution in toluene) slowly at room temperature.

-

Safety: Do not add neat EDA rapidly; nitrogen gas evolution will occur.

-

-

Catalysis: Heat the mixture to 60–80°C for 2–4 hours.

-

Observation: The yellow color of EDA will fade as it is consumed.

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter through a small pad of Celite to remove the zinc catalyst.

-

Concentrate the filtrate.

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane:EtOAc).

Workflow Diagram

Caption: Workflow for Zn(OTf)₂ catalyzed diazoacetate cycloaddition.

Troubleshooting & Optimization

Regioselectivity Issues

If the 4-carboxylate isomer (minor product) is forming in significant amounts in Protocol 1:

-

Increase Steric Bulk: Use a bulkier ester on the alkyne (e.g., tert-butyl propiolate) to force the 1,5-alignment.

-

Solvent Switch: Switch from polar solvents (THF) to non-polar (Toluene). Non-polar solvents often enhance the secondary orbital interactions that favor the 5-isomer.

Reaction Stalling

-

Moisture: Nitrile imines are sensitive to hydrolysis. Ensure all reagents are anhydrous.

-

Stirring: The formation of TEA·HCl can create a thick slurry. Ensure vigorous magnetic stirring or use an overhead stirrer for scales >5g.

References

-

Regioselectivity in Nitrile Imine Cycloadditions

-

Title: Regiocontrolled 1,3-Dipolar Cycloadditions of Nitrile Imines with Acetylenes.

- Source: Chimica Italiana.

-

URL:[Link]

-

-

Zinc-Catalyzed Diazoacetate Reactions

-

General Pyrazole Synthesis Protocols

- Title: Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar C

- Source: Wiley Online Library (Eur. J. Org. Chem).

-

URL:[Link]

-

Mechanistic Insight (FMO Theory)

Sources

- 1. Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination [organic-chemistry.org]

- 2. Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates in the Presence of Bases [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Pyrazole Carboxylate Products

Status: Operational Operator: Senior Application Scientist Topic: Downstream Processing & Purification of Pyrazole-4-carboxylates and Pyrazole-3/5-carboxylates Reference ID: PYR-PUR-001[1]

Introduction

Welcome to the technical support hub for pyrazole carboxylate purification. Whether you are synthesizing fluxapyroxad intermediates or Celebrex analogs, the purity of your pyrazole core is critical.

Crude pyrazole carboxylates typically present three distinct purification challenges:

-

Regioisomer Contamination: Co-formation of 1,3- and 1,5-isomers during cyclocondensation.[1]

-

Genotoxic Impurities (GTIs): Residual hydrazines (e.g., methylhydrazine, hydrazine hydrate).[1]

-

Physical State Issues: Tendency to "oil out" rather than crystallize due to low melting points or high lipophilicity.

This guide provides modular troubleshooting protocols designed to resolve these specific failure modes.

Module 1: Regioisomer Separation (1,3- vs. 1,5-Isomers)

User Issue: "My NMR shows a mixture of 1,3-dimethyl and 1,5-dimethyl isomers. They co-elute on TLC."

Technical Insight

In the cyclocondensation of mono-substituted hydrazines with unsymmetrical 1,3-dicarbonyls, regioisomers are inevitable. The 1,5-isomer is often kinetically favored but thermodynamically less stable than the 1,3-isomer due to steric clash between the N-substituent and the C5-substituent.

Diagnostic Protocol

Before purification, confirm the ratio using 1H NMR (NOESY) .

-

1,5-isomer: Strong NOE signal between the N-alkyl group and the C5-substituent.[1]

-

1,3-isomer: NOE signal between the N-alkyl group and the C5-proton (if present) or lack of steric clash signals.[1]

Troubleshooting Workflow

Scenario A: The Product is an N-H Pyrazole

If your pyrazole nitrogen is unsubstituted, you can exploit acidity differences, though they are subtle.[1] N-H pyrazoles exist as tautomers, making separation difficult without derivatization.[1]

-

Recommendation: Alkylate first if possible, then separate. If not, use Protocol 1.1 .

Scenario B: The Product is N-Alkylated (e.g., N-Methyl)

This is the most common scenario.[1] The isomers have distinct dipole moments.

Protocol 1.1: Solubility-Driven Fractionation (Non-Chromatographic)

-

Principle: 1,5-isomers are generally more polar and less soluble in non-polar solvents (like Heptane) compared to 1,3-isomers due to crystal packing density.[1]

-

Step 1: Dissolve the crude oil in minimal hot Ethyl Acetate (EtOAc).

-

Step 2: Slowly add Heptane (ratio 1:3 EtOAc:Heptane) while hot.

-

Step 3: Cool to 0°C. The 1,5-isomer often precipitates first.[1] Filter this off.

-

Step 4: Concentrate the mother liquor (enriched in 1,3-isomer) and repeat or switch to recrystallization in Isopropyl Alcohol (IPA).[1]

Protocol 1.2: Selective Hydrolysis (Chemical Separation)

-

Principle: The ester group at the 5-position (in 1,5-isomers) is sterically hindered by the N-alkyl group, making it hydrolyze slower than the 1,3-isomer ester.[1]

-

Step 1: Treat the mixture with 0.9 equivalents of LiOH in THF/Water at 0°C.

-

Step 2: Monitor by TLC.[2][3][4][5] The 1,3-isomer ester will hydrolyze to the acid (water-soluble).[1]

-

Step 3: Extract the unreacted 1,5-ester into DCM. Acidify the aqueous layer to recover 1,3-acid.

Visual Logic: Regioisomer Separation Decision Tree

Figure 1: Decision matrix for separating pyrazole regioisomers based on substitution and physical state.

Module 2: Genotoxic Impurity Removal (Hydrazines)[1]

User Issue: "My final product has 50 ppm residual methylhydrazine. It needs to be <10 ppm."

Technical Insight

Hydrazines are potent nucleophiles and genotoxins. Standard evaporation does not remove them effectively due to their boiling points and affinity for the pyrazole product.

Protocol 2.1: The "Scavenger" Wash (Recommended) This method converts the hydrazine into a hydrazone, which has drastically different solubility properties.[1]

-

Dissolution: Dissolve crude pyrazole in Ethyl Acetate.

-

Scavenging: Add 1.5 equivalents (relative to estimated hydrazine content) of Benzaldehyde or Acetone .

-

Reaction: Stir for 30 minutes at room temperature. The hydrazine converts to a hydrazone.[6]

-

Wash:

-

Wash organic layer with 1M HCl (removes unreacted hydrazine).[1]

-

Wash with dilute NaHSO3 (removes excess benzaldehyde).[1]

-

The hydrazone is lipophilic and will stay in the organic layer but is easily separated by subsequent crystallization or a short silica plug (hydrazones are much less polar than free hydrazines).

-

Protocol 2.2: The pH Swing (For Basic Pyrazoles) If your pyrazole product is not strongly basic:

-

Wash with 0.5 M HCl .

-

Warning: Do not use strong acid if your ester is labile.

Module 3: Crystallization & "Oiling Out" Rescue

User Issue: "I cooled the flask and the product separated as a yellow oil at the bottom, not crystals."

Technical Insight

"Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width is too narrow or the anti-solvent is added too fast, causing the solution to cross into the spinodal decomposition region before nucleation occurs.

Data: Common Solvent Systems for Pyrazoles

| Solvent System | Ratio (v/v) | Application | Notes |

| Ethanol / Water | 1:1 to 1:3 | General Purpose | Good for polar esters.[1] Add water slowly to hot EtOH solution. |

| EtOAc / Heptane | 1:5 | Lipophilic Esters | Best for N-phenyl derivatives. |

| IPA / Water | 2:1 | High MP Solids | Isopropyl alcohol suppresses oiling better than EtOH. |

| Toluene | Pure | High MW Analogs | Slow evaporation works best here. |

Protocol 3.1: The "Oiling Out" Rescue Loop

-

Re-heat: Heat the mixture until the oil re-dissolves into a clear solution.

-

Seed: Add a tiny amount of seed crystal (if available) or scratch the glass at the liquid-air interface.

-

Temperature Cycle: Cool slowly to the "cloud point" (where oil just starts to form). STOP cooling.

-

Hold: Hold temperature constant. The oil droplets should act as nucleation sites and solidify.

-

Cool: Once solids are visible, resume slow cooling.

Visual Logic: Oiling Out Rescue

Figure 2: Temperature cycling protocol to convert oil droplets into crystalline solids.

Module 4: Metal & Color Removal

User Issue: "Product is brown/black (residual Copper/Palladium) or yellow (oligomers)."

Protocol 4.1: Activated Carbon Treatment

-

Step 1: Dissolve crude in hot Ethanol or Methanol.[2]

-

Step 2: Add Activated Carbon (SX-Ultra or equivalent) (5-10 wt% relative to product).[1]

-

Step 3: Reflux for 30 minutes.

-

Step 4: Filter hot through a Celite pad.

-

Step 5: Crystallize the filtrate.

-

Note: Carbon is excellent for removing colored oligomers and some palladium species.

-

Protocol 4.2: Silica Plug Filtration

-

If the product is too colored for crystallization:

-

Dissolve in minimal DCM/Hexane (1:1).[1]

-

Pass through a short pad of silica gel (height: 2 inches).

-

Elute with DCM. The dark polar impurities usually stick to the baseline (top of silica).

References

-

Regioselective Synthesis & Separation

-

Hydrazine Scavenging

-

Crystallization & Oiling Out

- Source: Mettler Toledo.

- Context: Mechanisms of liquid-liquid phase separation and seeding str

-

Industrial Purification of Pyrazoles

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mt.com [mt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]